N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic molecules, including quinazolinone-based derivatives and dihydroisoquinoline derivatives, has been explored for their potential biological activities. For example, Riadi et al. (2021) described the synthesis and characterization of a new quinazolinone-based derivative, highlighting its potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021). This highlights the broader context in which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide could be studied for similar applications.
Biological Evaluation and Molecular Docking
The evaluation of newly synthesized compounds for their potential biological activities is crucial. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against tested cancer cell lines, offering a methodology that could be applicable to the study of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (Fang et al., 2016).
Potential as Anticancer Agents
Research into the development of novel anticancer agents often involves the synthesis and testing of compounds with unique structures. The work by Dugovic et al. (2009) on orexin receptors and their impact on sleep modulation provides an example of how targeting specific biological pathways with synthesized compounds can yield significant therapeutic potential, a concept that could extend to the exploration of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (Dugovic et al., 2009).
Advanced Materials and Pharmacological Applications
The synthesis of compounds with specific structural features can also lead to applications beyond pharmacology, including materials science and novel therapeutic methodologies. For instance, Luo et al. (2015) explored 1,8-naphthalimide derivatives for organic light-emitting device applications, demonstrating the broad potential applications of complex organic compounds in both biological and material sciences (Luo et al., 2015).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c25-21-7-5-17(6-8-21)13-26-23(29)24(30)27-14-22(20-10-12-31-16-20)28-11-9-18-3-1-2-4-19(18)15-28/h1-8,10,12,16,22H,9,11,13-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWQDQSNKQSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide |
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